N,N-Dimethylbutylamine
Overview
Description
N,N-Dimethylbutylamine is a tertiary amine with the molecular formula C6H15N. It is also known by other names such as butylamine, N,N-dimethyl-, and N,N-dimethyl-1-butanamine . This compound is characterized by a butyl group attached to a dimethylamino group, making it a versatile chemical used in various applications.
Biochemical Analysis
Biochemical Properties
N,N-Dimethylbutylamine plays a significant role in biochemical reactions, particularly as a ligand and a modulator of enzyme activity. It interacts with various enzymes, including monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions often involve the inhibition or modulation of enzyme activity, which can affect the metabolism of other compounds. For instance, this compound can inhibit MAOs, leading to increased levels of monoamines such as serotonin and dopamine .
Cellular Effects
This compound influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. By inhibiting the breakdown of monoamines, this compound can enhance neurotransmitter signaling, which may impact mood, cognition, and other neurological functions. Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and degradation, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with enzymes and receptors. It binds to the active sites of MAOs, preventing the oxidation of monoamines. This inhibition is competitive, meaning that this compound competes with natural substrates for binding to the enzyme. Furthermore, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various xenobiotics and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and efficacy may decrease in in vivo settings due to metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance neurotransmitter signaling without significant adverse effects. At higher doses, it may cause toxicity, including neurotoxic effects and disruptions in normal metabolic processes. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, necessitating careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It is metabolized by cytochrome P450 enzymes, which oxidize the compound to produce various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and the levels of specific metabolites. The compound’s interaction with MAOs also affects the metabolism of monoamines, leading to altered levels of neurotransmitters .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In mitochondria, it interacts with MAOs, affecting mitochondrial function and energy metabolism. The compound’s localization within these organelles is crucial for its role in modulating enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylbutylamine can be synthesized through several methods. One common method involves the alkylation of dimethylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
(CH3)2NH + C4H9X → (CH3)2NC4H9 + HX
where X is a halogen such as chlorine or bromine .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, often using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbutylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form butylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylbutylamine is utilized in various scientific research fields:
Mechanism of Action
N,N-Dimethylbutylamine exerts its effects by interacting with specific molecular structures to initiate or accelerate chemical processes. It acts as a catalyst in certain reactions, facilitating the conversion of one compound to another. Additionally, it serves as a building block for the synthesis of more complex compounds, contributing to the creation of new materials or substances .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropylamine: Similar structure but with a propyl group instead of a butyl group.
N,N-Dimethylhexylamine: Similar structure but with a hexyl group instead of a butyl group.
Uniqueness
N,N-Dimethylbutylamine is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other tertiary amines. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful in various chemical and industrial applications .
Properties
IUPAC Name |
N,N-dimethylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEQZVQFEPKLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Record name | N,N-DIMETHYL-N-BUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21779 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047472 | |
Record name | N,N-Dimethylbutylamine | |
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Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back., Clear liquid with an ammoniacal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-DIMETHYL-N-BUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21779 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N-Dimethylbutylamine | |
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Vapor Pressure |
45.5 [mmHg] | |
Record name | N,N-Dimethylbutylamine | |
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CAS No. |
927-62-8 | |
Record name | N,N-DIMETHYL-N-BUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21779 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-(N,N-Dimethylamino)butane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=927-62-8 | |
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Record name | N,N-Dimethylbutylamine | |
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Record name | 1-Butanamine, N,N-dimethyl- | |
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Record name | N,N-Dimethylbutylamine | |
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Record name | N,N-dimethylbutylamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.961 | |
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Record name | N,N-DIMETHYLBUTYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of N,N-Dimethylbutylamine and what are some of its key physicochemical properties?
A1: this compound is a tertiary amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol. While specific spectroscopic data is not extensively covered in the provided research, its structure consists of a butyl chain with two methyl groups attached to the nitrogen atom.
Q2: How is this compound used in the context of oligonucleotide analysis?
A2: this compound plays a crucial role as an ion-pairing reagent in reversed-phase liquid chromatography coupled with mass spectrometry (LC/MS) for analyzing oligonucleotides. [, ] This technique is essential for quality control of synthetic oligonucleotides. [] Researchers are continually seeking optimal ion-pairing reagents for enhanced separation and detection sensitivity. [, ] Studies have shown that this compound, in conjunction with other mobile phase components like hexafluoroisopropanol, effectively improves chromatographic resolution and mass detection for various oligonucleotide lengths. [, ] The choice of this compound concentration and counter anion significantly impacts the separation efficiency for different oligonucleotide types, including sequence isomers and positional isomers. []
Q3: Can you explain the application of this compound in the synthesis of nanoparticles and its role in their degradation?
A3: this compound is employed in the quaternization of bromomethyl groups within the core of star-shaped nanoparticles synthesized from a multifunctional diblock copolymer. [] This quaternization introduces ammonium groups into the nanoparticle core, influencing their degradation properties. These nanoparticles exhibit dual degradation capabilities. [] Firstly, they are biodegradable due to the hydrolysis of the poly(ester-carbonate) core. [] Secondly, the presence of redox-sensitive disulfide crosslinkers, introduced during the nanoparticle synthesis using propargyl 3,3′-dithiopropionate, allows for the dissociation of nanoparticles into free block copolymers in the presence of 1,4-dithiothreitol (DTT). [] This dual degradation mechanism makes these nanoparticles potentially suitable for controlled drug and gene delivery applications. []
Q4: How does this compound function as a catalyst in organic synthesis?
A4: this compound has demonstrated catalytic activity in the tosylation and mesylation of primary alcohols. [] Specifically, it acts as an effective amine catalyst alongside potassium hydroxide (KOH) in a water-solvent method, promoting the reaction between primary alcohols with p-toluenesulfonyl chloride and methanesulfonyl chloride, respectively. [] This method offers a green chemical process due to the use of water as the solvent and the catalytic nature of this compound. []
Q5: Are there any studies exploring the interactions between this compound and silicon surfaces?
A5: Yes, research utilizing X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, and scanning tunneling microscopy has investigated the interactions between this compound and silicon (001) surfaces. [] The studies concluded that this compound, being a tertiary alkylamine, forms stable dative-bonded adducts on the silicon surface. [] This interaction is characterized by a high N(1s) binding energy of 402.2 eV, indicating electron transfer from the nitrogen atom of this compound to the silicon surface. []
Q6: How is this compound used to study weak hydrogen bonding interactions?
A7: this compound plays a crucial role in investigating intramolecular C-H---N hydrogen bonding through nuclear magnetic resonance (NMR) spectroscopy, specifically focusing on cross-correlated relaxation studies. [] These studies utilize this compound as a model compound to understand the influence of weak hydrogen bonding on chemical shift anisotropy (CSA) tensors. [] By analyzing the CSA orientation parameters, researchers gained insights into the strength and orientation of the C-H---N hydrogen bond in this compound. [] The research provided evidence for the existence of weak hydrogen bonds and their impact on molecular properties. []
Q7: What are the implications of this compound's conformational characteristics on its applications?
A8: While specific details regarding the conformational characteristics of this compound are not extensively discussed in the provided research excerpts, understanding the conformational behavior of molecules like this compound is crucial for comprehending their interactions in various applications. [] For instance, in its role as an ion-pairing reagent in oligonucleotide analysis, the conformational flexibility of this compound may influence its binding affinity to different oligonucleotide structures, impacting separation efficiency. [, ]
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